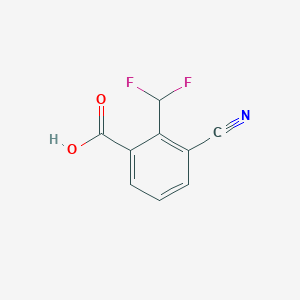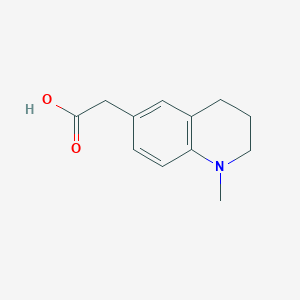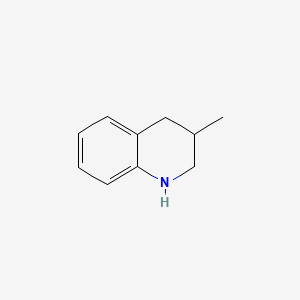
methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial activities . Therefore, it’s plausible that this compound may also interact with microbial proteins or enzymes, disrupting their normal functions.
Mode of Action
Based on the properties of similar compounds, it’s possible that it interacts with its targets through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding . This interaction could alter the conformation or activity of the target proteins or enzymes, leading to the observed biological effects.
Biochemical Pathways
Considering the potential antimicrobial activity of this compound, it might interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Based on the potential antimicrobial activity of similar compounds, it could lead to the death of microbial cells by disrupting essential cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with methylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbamate group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the synthesis of agrochemicals and other industrial products.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Thioamides: Compounds containing the thioamide functional group also show antimicrobial properties.
Triazolopyrimidines: These heterocyclic compounds have similar pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
Methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate stands out due to its specific substitution pattern on the thiadiazole ring, which imparts unique chemical and biological properties
Propiedades
IUPAC Name |
methyl N-(4-methylthiadiazol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-3-4(11-8-7-3)6-5(9)10-2/h1-2H3,(H,6,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBNSCPPTRWLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2921585.png)
![2-[[1-(Difluoromethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2921587.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(dimethylamino)-4-(4-methylphenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2921589.png)
![2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B2921591.png)

![5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2921593.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2921597.png)
![2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide](/img/structure/B2921598.png)
![N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2921599.png)
![4-(4-chlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2921600.png)
